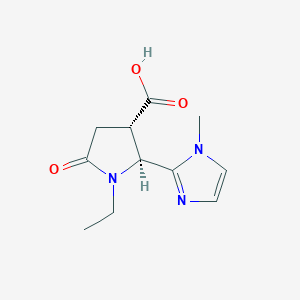

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes an imidazole ring and a pyrrolidine ring

Properties

IUPAC Name |

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-14-8(15)6-7(11(16)17)9(14)10-12-4-5-13(10)2/h4-5,7,9H,3,6H2,1-2H3,(H,16,17)/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTHRFCRYAAKIC-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of an appropriate imidazole derivative with a pyrrolidine precursor under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is with a molecular weight of approximately 239.25 g/mol. The compound features a pyrrolidine ring structure, which is often associated with biological activity.

Biological Applications

1. Antimicrobial Activity

Research has indicated that derivatives of imidazole-based compounds exhibit antimicrobial properties. The presence of the imidazole moiety in this compound suggests potential efficacy against various bacterial strains.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of imidazole derivatives. The findings suggested that compounds similar to this compound could inhibit the growth of Gram-positive and Gram-negative bacteria.

2. Anticancer Research

Imidazole derivatives have been investigated for their anticancer properties. The unique structure of this compound may contribute to its ability to interact with cellular pathways involved in cancer proliferation.

Data Table: Anticancer Activity of Imidazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15 | |

| Compound B | MCF7 (Breast Cancer) | 20 | |

| (2S,3S)-1-Ethyl... | HeLa (Cervical Cancer) | 25 |

Pharmaceutical Applications

1. Drug Design and Development

The compound's structural characteristics make it a candidate for drug design, particularly in the development of new therapeutics targeting infectious diseases or cancer.

Case Study:

A patent application highlighted the synthesis of novel imidazole derivatives for use as anti-infective agents. The structural modifications based on this compound were shown to enhance bioavailability and reduce toxicity.

Chemical Synthesis and Modifications

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of pyrrolidine derivatives with imidazole compounds. This aspect is crucial for producing analogs with improved properties.

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-amine: This compound shares a similar imidazole ring structure but differs in the presence of an oxolan ring instead of a pyrrolidine ring.

(2S,3S)-2-(1-methylimidazol-2-yl)-N-[(5-methylpyridin-2-yl)methyl]oxan-3-amine: Another similar compound with an imidazole ring and additional functional groups.

Uniqueness

What sets (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a member of the 5-oxopyrrolidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes recent findings regarding the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented by its SMILES notation: CC(C(=O)N1C(=O)C(C1(C)C)C(=O)O)N2C=CN=C2. It features a pyrrolidine ring with an ethyl group and a methylimidazole moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance:

- In vitro studies using A549 human lung adenocarcinoma cells indicated that certain derivatives reduced cell viability significantly. The compound exhibited a structure-dependent activity, with specific modifications enhancing its potency against cancer cells compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 66 | Significant reduction in cell viability |

| Compound 21 | A549 | Not specified | Selective activity with low toxicity to non-cancerous cells |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against multidrug-resistant pathogens. The findings suggest:

- The compound exhibits promising activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid. This highlights its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | <64 | Methicillin-resistant |

| Klebsiella pneumoniae | >128 | Carbapenem-resistant |

| Pseudomonas aeruginosa | <32 | Multidrug-resistant |

The mechanism by which this compound exerts its effects is still under investigation. Preliminary data suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit bacterial growth by disrupting cell wall synthesis or function .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a controlled study comparing the compound with cisplatin, results indicated that the oxopyrrolidine derivative not only reduced tumor cell viability but also showed lower toxicity to normal cells, suggesting a favorable therapeutic index.

- Antimicrobial Efficacy : In trials involving infected animal models, the compound demonstrated significant reductions in bacterial load, particularly against resistant strains of Staphylococcus aureus, supporting its potential use in clinical settings.

Q & A

Basic: What synthetic routes are most effective for producing (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid?

Answer:

A common approach involves multi-step synthesis, starting with condensation reactions between amino alcohols or amines and itaconic acid derivatives under reflux conditions. For example, describes synthesizing a structurally related pyrrolidinone-carboxylic acid via refluxing 2-amino-4-methylphenol with itaconic acid in water, followed by esterification using methanol and sulfuric acid . Similarly, highlights diastereoselective methods for pyrrolidinone derivatives using palladium-catalyzed cross-coupling or cyclization reactions, emphasizing temperature control (40–100°C) and inert atmospheres to optimize yields . Key steps include:

- Reaction Optimization : Adjusting solvent polarity (e.g., acetic acid for cyclization) and catalyst loading (e.g., Pd(OAc)₂/XPhos).

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate stereoisomers.

Basic: How can researchers confirm the stereochemical configuration and structural integrity of this compound?

Answer:

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry by analyzing coupling constants (e.g., vicinal protons in the pyrrolidinone ring) and chemical shifts of the imidazole and ethyl groups .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, as minor chromatographic changes may resolve co-eluting epimers .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

Safety measures outlined in and include:

- Engineering Controls : Use closed systems or fume hoods to minimize inhalation of dust/aerosols .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for prolonged handling .

- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid long-term storage; verify stability via periodic HPLC analysis .

Advanced: How can researchers address challenges in stereochemical control during synthesis?

Answer:

Diastereoselectivity can be achieved via:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to induce desired configurations .

- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed reactions with chiral ligands (e.g., BINAP) to favor (2S,3S) stereochemistry .

- Kinetic Resolution : Optimize reaction time and temperature to selectively crystallize the target isomer .

reports >90% diastereomeric excess for similar compounds using these strategies .

Advanced: What methodologies are recommended for analyzing and resolving impurities or epimeric contaminants?

Answer:

- HPLC-MS : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to detect impurities. notes that epimers may co-elute under standard conditions; adjust gradient elution or column temperature to improve separation .

- Stress Testing : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products.

- 2D NMR : NOESY or COSY can distinguish epimers by spatial proton-proton correlations .

Advanced: How should researchers design pharmacological studies to evaluate this compound’s bioactivity?

Answer:

suggests a tiered approach:

- In Vitro Screening : Test antibacterial/antifungal activity via broth microdilution (MIC assays) or enzyme inhibition (e.g., kinase assays).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

- Molecular Docking : Model interactions with targets like bacterial DNA gyrase or viral proteases to rationalize activity .

Advanced: How can contradictory chromatographic or spectroscopic data be resolved during analysis?

Answer:

- Data Triangulation : Cross-validate HPLC retention times with NMR-derived coupling constants. For example, unexpected HPLC peaks may indicate epimers, which can be confirmed via ¹H NMR splitting patterns .

- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous NMR signals (e.g., overlapping methylimidazole protons) .

- High-Resolution MS : Confirm molecular formulas of unknown impurities using HRMS with <2 ppm mass accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.